molecular formula C12H13N7O2S3 B2624732 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 877639-39-9

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2624732
CAS No.: 877639-39-9
M. Wt: 383.46
InChI Key: HTYLSSCCSPAWKR-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl sulfanyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring.

    Formation of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors such as 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine.

    Coupling Reaction: The final step involves coupling the thiadiazole and triazolopyrimidine moieties through a sulfanyl linkage using reagents like acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole and triazolopyrimidine rings can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole or triazolopyrimidine derivatives.

    Substitution: Substituted thiadiazole or triazolopyrimidine derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Used in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
  • **N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is unique due to its specific combination of thiadiazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a novel compound that integrates the biologically active scaffolds of thiadiazole and triazole. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activities associated with this compound stem from the pharmacological properties of its constituent moieties.

Chemical Structure and Synthesis

The synthesis of this compound involves the reaction of thiadiazole and triazole derivatives. The general synthetic route includes the formation of an intermediate through chloracetylation followed by cyclization reactions. The structural characterization is typically confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated IC50 values ranging from 0.28 to 10 μg/mL against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of DNA replication and cell division, targeting key kinases involved in tumorigenesis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Spectrum of Activity : Studies have shown that derivatives containing the thiadiazole scaffold possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Thiadiazole derivatives are known for their anti-inflammatory effects:

  • Inhibition Studies : Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives where one compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells. This compound was further analyzed for its interaction with tubulin, revealing significant inhibitory activity on tubulin polymerization .
  • Antimicrobial Screening : Another research focused on the synthesis of novel thiadiazolopyrimidine compounds which showed effective inhibition against Staphylococcus aureus with MIC values ranging from 1–5 μg/mL .

Comparative Data Table

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-70.28 μg/mL
A5490.52 μg/mL
HCT1163.29 μg/mL
AntimicrobialStaphylococcus aureus1–5 μg/mL
E. faecalisModerate activity
Anti-inflammatoryVarious inflammatory modelsSignificant inhibition

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S3/c1-3-22-12-18-16-10(24-12)14-8(21)5-23-11-17-15-9-13-7(20)4-6(2)19(9)11/h4H,3,5H2,1-2H3,(H,13,15,20)(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYLSSCCSPAWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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